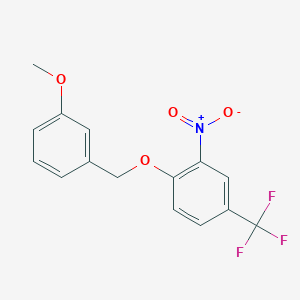
Benzene, 1-trifluoromethyl-4-(3-methoxybenzyloxy)-3-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-Methoxyphenyl)methoxy]-2-nitro-4-(trifluoromethyl)benzene is an aromatic compound that features a complex structure with multiple functional groups
Preparation Methods
The synthesis of 1-[(3-methoxyphenyl)methoxy]-2-nitro-4-(trifluoromethyl)benzene typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxyphenol, 2-nitro-4-(trifluoromethyl)benzene, and appropriate reagents.
Reaction Steps:
Reaction Conditions: These reactions typically require specific conditions such as controlled temperatures, catalysts, and solvents to achieve high yields and purity.
Chemical Reactions Analysis
1-[(3-Methoxyphenyl)methoxy]-2-nitro-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration, to introduce additional functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas, palladium catalyst), and electrophiles (e.g., halogens, nitric acid).
Scientific Research Applications
1-[(3-Methoxyphenyl)methoxy]-2-nitro-4-(trifluoromethyl)benzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound’s unique structure makes it useful in the development of advanced materials with specific properties.
Pharmaceutical Research: It is investigated for its potential biological activities and as a building block for drug development.
Chemical Biology: The compound is used in studies to understand the interactions between small molecules and biological systems.
Mechanism of Action
The mechanism of action of 1-[(3-methoxyphenyl)methoxy]-2-nitro-4-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups:
Molecular Targets: The nitro and trifluoromethyl groups can interact with enzymes and receptors, affecting their activity.
Pathways Involved: The compound may modulate biochemical pathways by binding to specific proteins or altering cellular processes.
Comparison with Similar Compounds
1-[(3-Methoxyphenyl)methoxy]-2-nitro-4-(trifluoromethyl)benzene can be compared with similar compounds such as:
1-[(3-Methoxyphenyl)methoxy]-2-nitrobenzene: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
1-[(3-Methoxyphenyl)methoxy]-4-(trifluoromethyl)benzene:
1-[(3-Methoxyphenyl)methoxy]-2,4-dinitrobenzene:
These comparisons highlight the unique combination of functional groups in 1-[(3-methoxyphenyl)methoxy]-2-nitro-4-(trifluoromethyl)benzene, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C15H12F3NO4 |
|---|---|
Molecular Weight |
327.25 g/mol |
IUPAC Name |
1-[(3-methoxyphenyl)methoxy]-2-nitro-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C15H12F3NO4/c1-22-12-4-2-3-10(7-12)9-23-14-6-5-11(15(16,17)18)8-13(14)19(20)21/h2-8H,9H2,1H3 |
InChI Key |
ZAKDFJPZFUEUFS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)COC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















